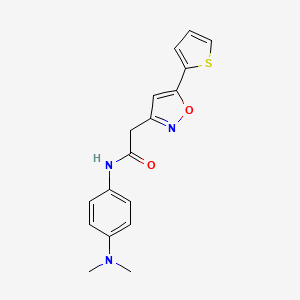

N-(4-(dimethylamino)phenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(dimethylamino)phenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a phenyl ring substituted with a dimethylamino group and an isoxazole ring substituted with a thiophen-2-yl group, linked through an acetamide moiety.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-(dimethylamino)phenylamine and 5-(thiophen-2-yl)isoxazole-3-carboxylic acid.

Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Purification: The resulting product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods:

Batch Production: In an industrial setting, the synthesis is often carried out in batch reactors, allowing for precise control over reaction conditions such as temperature, pressure, and reaction time.

Scale-Up Considerations: Scaling up the synthesis requires careful optimization of reagent concentrations and reaction parameters to maintain product quality and yield.

Types of Reactions:

Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.

Substitution: Substitution reactions can occur at various positions on the phenyl or isoxazole rings, often involving nucleophilic or electrophilic substitution mechanisms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH-) and electrophiles such as halogens (Cl2, Br2) are employed in substitution reactions.

Major Products Formed:

Oxidation Products: Hydroxylated derivatives or carboxylic acids.

Reduction Products: Amines or alcohols.

Substitution Products: Halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions. Medicine: Industry: The compound is utilized in the production of advanced materials and chemical intermediates.

Wirkmechanismus

The compound exerts its effects through specific molecular targets and pathways. The dimethylamino group enhances its ability to interact with biological targets, while the isoxazole and thiophen rings contribute to its binding affinity and selectivity. The exact mechanism may involve modulation of enzyme activity, inhibition of receptor signaling, or interference with cellular processes.

Vergleich Mit ähnlichen Verbindungen

4-(Dimethylamino)pyridine (DMAP): A widely used reagent in organic synthesis, similar in structure but lacking the isoxazole and thiophen rings.

N-(4-(dimethylamino)phenyl)acetamide: Similar core structure but without the isoxazole and thiophen substituents.

2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide: Lacks the dimethylamino group on the phenyl ring.

Uniqueness: The combination of the dimethylamino group, isoxazole ring, and thiophen ring in N-(4-(dimethylamino)phenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide provides unique chemical and biological properties, distinguishing it from similar compounds.

This detailed overview highlights the significance of this compound in scientific research and its potential applications across various fields

Biologische Aktivität

N-(4-(dimethylamino)phenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer treatment. This article synthesizes existing research findings, including case studies and relevant data, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C14H15N3OS

- Molecular Weight : 273.36 g/mol

- CAS Number : Not specified in the search results but can be derived from its chemical structure.

Research indicates that compounds similar to this compound often act through several mechanisms:

- Inhibition of Enzymatic Activity : Many derivatives have shown the ability to inhibit enzymes such as isocitrate dehydrogenase (IDH), which is crucial in various cancers, including glioblastoma and acute myeloid leukemia (AML) .

- Induction of Apoptosis : Studies have demonstrated that related compounds can promote programmed cell death (apoptosis) through mitochondrial pathways, leading to cytochrome c release and caspase activation .

- DNA Intercalation : Some compounds exhibit the ability to intercalate into DNA, leading to potential mutagenic effects and cytotoxicity against cancer cells .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

- Cell Line Studies : Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective growth inhibition. For example, related compounds have shown GI50 values ranging from 0.20–2.58 μM against A549 and CL15 tumor cell lines .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 0.20–2.58 | Apoptosis via intrinsic pathway |

| CL15 (Lung Cancer) | Not specified | FAK/Paxillin pathway disruption |

| NUGC (Gastric Cancer) | 25 | DNA intercalation |

Selectivity and Toxicity

Notably, some studies indicate that these compounds can selectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index. For instance, one compound demonstrated approximately 400-fold less toxicity to normal fibroblast cells compared to cancer cells .

Case Studies

- Study on IDH Inhibition : A study focused on the inhibition of mutant IDH proteins showed that derivatives similar to this compound could effectively reduce tumor growth in glioma models, highlighting the compound's therapeutic potential against specific cancers .

- Apoptosis Induction in Lung Cancer Cells : Another investigation revealed that treatment with related compounds led to significant apoptosis in A549 cells, with mechanisms involving mitochondrial dysfunction and caspase activation being elucidated .

Eigenschaften

IUPAC Name |

N-[4-(dimethylamino)phenyl]-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-20(2)14-7-5-12(6-8-14)18-17(21)11-13-10-15(22-19-13)16-4-3-9-23-16/h3-10H,11H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCVMMZPOISKIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.